N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-30-21-9-7-18(24)15-20(21)25-23(29)17-11-13-28(14-12-17)22-10-8-19(26-27-22)16-5-3-2-4-6-16/h2-10,15,17H,11-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSITFQXNCKUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.
Substitution Reactions: The phenylpyridazinyl and chloromethoxyphenyl groups are introduced through nucleophilic substitution reactions.
Coupling Reactions: The final step often involves coupling the substituted piperidine with the phenylpyridazinyl moiety under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carboxamide group, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of the target compound, focusing on substituent variations, synthesis yields, and physicochemical properties.
Key Structural and Functional Insights
Core Modifications: The pyridazine ring in the target compound (vs. Substituent Effects:
- The 5-chloro-2-methoxyphenyl group (shared with Compound 4) combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may balance solubility and target binding .
Synthesis Efficiency: Compound 4 achieved an 82% yield, the highest among analogs, likely due to optimized reductive amination conditions using Ti(OiPr)₄ and NaBH₄ .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the compound’s biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
The molecular characteristics of this compound are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C24H25ClN4O2 |
| Molecular Weight | 436.94 g/mol |
| IUPAC Name | This compound |
| LogP | 4.7297 |
| Polar Surface Area | 54.65 Ų |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been suggested that it may act as an inhibitor or modulator of specific pathways involved in cell signaling and metabolism. For instance, the compound's structure allows it to bind to nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection .
Biological Activity and Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting effective bactericidal action .
- Cytotoxicity : The compound has shown potential cytotoxic effects against cancer cell lines. In a study involving human cancer cell lines, it was observed that the compound induced apoptosis through the activation of caspase pathways, leading to cell death.
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties by modulating cholinergic signaling pathways. Its action on α7 nAChRs suggests a role in enhancing cognitive function and potentially aiding in conditions such as Alzheimer's disease .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Effects : A study evaluated the efficacy of this compound against Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 50 µM, indicating its potential as an antimicrobial agent .
- Cancer Cell Line Study : In a cytotoxicity assay against various cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values ranging from 20 to 30 µM, demonstrating effective inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
